molecular formula C17H16N2O2 B2628498 N-(4-methoxybenzyl)-1H-indole-3-carboxamide CAS No. 866132-44-7

N-(4-methoxybenzyl)-1H-indole-3-carboxamide

Cat. No. B2628498
CAS RN: 866132-44-7
M. Wt: 280.327
InChI Key: BRAXZMKNLLZIHN-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-1H-indole-3-carboxamide, also known as 4-MeO-IBMX, is a chemical compound that belongs to the family of indole derivatives. It is a potent inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE inhibitors have been widely used in scientific research to investigate the role of cAMP and cGMP signaling pathways in various biological processes.

Scientific Research Applications

Synthesis of Ruthenium Complexes

The compound has been used in the synthesis of ruthenium complexes. The reaction of [Ru 2 Cl 2 (μ-Cl) 2 (η 6 - p -cymene) 2] with two thiosemicarbazones obtained by the condensation of N- (4-methoxybenzyl) thiosemicarbazide and 1,4-hydroxy-3-methoxyphenyl)ethan-1-one ( HL1) or 2-fluoro-4-hydroxybenzaldehyde ( HL2) was studied .

Cytotoxicity Studies

The ruthenium complexes synthesized using this compound have been studied for their cytotoxicity. The complexes did not show greater potency than cisplatin, although they did have greater efficacy, especially for the complex derived from HL1 .

Nucleic Acid Chemistry

The 4-methoxybenzyl group has been utilized as a new protecting group for the 2′-hydroxyl group of adenosine in the synthesis of oligoribonucleotides. This approach facilitated the synthesis via the phosphotriester method, showcasing the group’s utility in nucleic acid chemistry.

Synthesis of Thiosemicarbazone Derivatives

The compound has been used in the synthesis of thiosemicarbazone derivatives. The reaction of [Ru 2 Cl 2 (μ-Cl) 2 (η 6 - p -cymene) 2] with two thiosemicarbazones obtained by the condensation of N- (4-methoxybenzyl) thiosemicarbazide and 1,4-hydroxy-3-methoxyphenyl)ethan-1-one ( HL1) or 2-fluoro-4-hydroxybenzaldehyde ( HL2) was studied .

Redox Behavior Studies

The redox behavior of the ligands and complexes was evaluated by cyclic voltammetry. It seems to be more difficult to oxidize the complex derived from HL 1 than HL 2 .

Synthesis of Metallocene

The compound has been used in the synthesis of metallocene. The reaction of [Ru 2 Cl 2 (μ-Cl) 2 (η 6 - p -cymene) 2] with two thiosemicarbazones obtained by the condensation of N- (4-methoxybenzyl) thiosemicarbazide and 1,4-hydroxy-3-methoxyphenyl)ethan-1-one ( HL1) or 2-fluoro-4-hydroxybenzaldehyde ( HL2) was studied .

Mechanism of Action

Target of Action

N-(4-methoxybenzyl)-1H-indole-3-carboxamide is a multi-target directed ligand (MTDL) designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

The compound interacts with its targets, leading to significant changes. For instance, N-(4-methoxybenzyl)-1H-indole-3-carboxamide treatment has been shown to prevent amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, in N2a cells overexpressing human tau, this compound reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

N-(4-methoxybenzyl)-1H-indole-3-carboxamide affects several biochemical pathways. It influences in vivo neurogenesis, oxidative, and inflammatory pathways . The compound’s action on these pathways leads to a reduction in the formation of Aβ plaques and aggregation of neurofibrillary tangles (NFT), which are formed by tau in its hyperphosphorylated form .

Pharmacokinetics

The compound’s ability to influence in vivo neurogenesis suggests that it may have favorable absorption and distribution properties

Result of Action

The molecular and cellular effects of N-(4-methoxybenzyl)-1H-indole-3-carboxamide’s action are significant. The compound prevents Aβ formation and reduces the levels of phosphorylated forms of tau . These effects support its potential as a therapeutic strategy against AD .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-21-13-8-6-12(7-9-13)10-19-17(20)15-11-18-16-5-3-2-4-14(15)16/h2-9,11,18H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAXZMKNLLZIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-1H-indole-3-carboxamide

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